molecular formula C25H26ClN5O B2892881 7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477231-15-5

7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2892881
CAS No.: 477231-15-5
M. Wt: 447.97
InChI Key: QMCARBMZCDOMKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps, starting from commercially available precursors. The key steps typically include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The primary mechanism of action for 7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves inhibition of LRRK2 kinase activity. This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of downstream targets. This action can modulate various cellular pathways, potentially leading to therapeutic effects in diseases like Parkinson’s .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its unique combination of structural features, which confer high potency and selectivity towards LRRK2. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

7-(3-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O/c26-20-8-4-9-21(16-20)31-17-22(19-6-2-1-3-7-19)23-24(28-18-29-25(23)31)27-10-5-11-30-12-14-32-15-13-30/h1-4,6-9,16-18H,5,10-15H2,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCARBMZCDOMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C3C(=CN(C3=NC=N2)C4=CC(=CC=C4)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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